![molecular formula C18H16FN3O2 B2861422 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide CAS No. 1029724-47-7](/img/structure/B2861422.png)

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

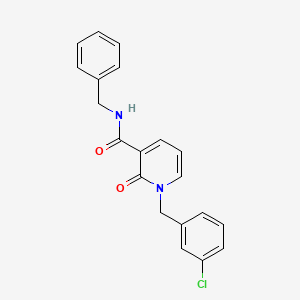

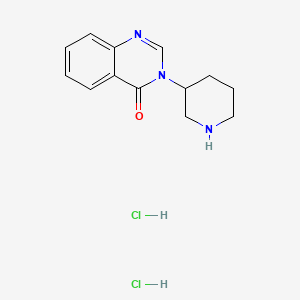

Molecular Structure Analysis

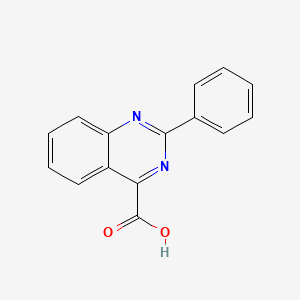

The molecular structure of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide is based on a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also contains an ethyl group attached to the quinazoline ring, a fluorophenyl group, and an acetamide group.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Derivatives of this molecule have shown inhibitory activity against phytopathogenic bacteria and fungi in agriculture, which could be crucial in the development of new pesticides . For instance, certain derivatives demonstrated potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium responsible for rice bacterial blight, indicating its potential to significantly reduce crop loss .

Anti-Tumor Properties

Quinazoline derivatives, including this compound, have been explored for their anti-tumor activity . Research indicates that some derivatives can inhibit the proliferation of human cancer cell lines such as PC-3, MGC-803, HGC-27, A549, and H1975 . These findings suggest that the compound could serve as a scaffold for developing new anticancer drugs, with the potential to induce apoptosis and cell cycle arrest in cancer cells .

Synthesis and Drug Design

The compound’s structure has been confirmed through single-crystal X-ray diffraction analysis, which is essential for the synthesis of pharmacologically active derivatives . Its molecular structure allows for modifications that can lead to the development of drugs with specific desired activities, such as increased potency or reduced side effects.

Agricultural Applications

Given its antimicrobial properties, this compound could be used to create agrochemicals that protect crops from bacterial and fungal pathogens . This could improve crop yields and contribute to food security, especially in regions prone to such infections.

Pharmacophore Development

The compound serves as a pharmacophore in the design of new molecules with potential biological activities . By combining the quinazoline moiety with other pharmacologically active groups, researchers can create compounds with enhanced or novel activities.

Structural Analysis and Optimization

The detailed structural analysis provided by techniques like X-ray diffraction allows for the optimization of the compound’s structure for better biological activity . This is crucial in the drug development process, where even minor changes can have significant effects on a drug’s efficacy and safety.

Antifungal and Antibacterial Research

Research into the compound’s derivatives has shown promising antifungal and antibacterial activities , which could lead to the development of new classes of antibiotics and antifungals . This is particularly important in the face of rising antibiotic resistance.

Cancer Research

The compound’s derivatives have been evaluated for their antiproliferative activities against various cancer cell lines , providing insights into their mechanism of action and potential therapeutic uses . This research contributes to the ongoing search for more effective and less toxic cancer treatments.

Zukünftige Richtungen

Given the potential pharmacological activities of quinazoline derivatives , future research could focus on further exploring the biological activities of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide and its derivatives. This could include in-depth studies on its mechanism of action, optimization of its synthesis, and comprehensive evaluation of its safety profile.

Eigenschaften

IUPAC Name |

2-(2-ethylquinazolin-4-yl)oxy-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-2-16-21-15-6-4-3-5-14(15)18(22-16)24-11-17(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPUSZPQHZYDJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)

![3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)

![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)

![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)